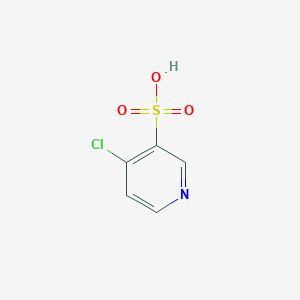![molecular formula C20H25NO3 B032547 (1S,2S,3S,5S)-5-Amino-3-(phenylmethoxy)-2-[(phenylmethoxy)methyl]-cyclopentanol CAS No. 888015-86-9](/img/structure/B32547.png)
(1S,2S,3S,5S)-5-Amino-3-(phenylmethoxy)-2-[(phenylmethoxy)methyl]-cyclopentanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of complex cyclopentane derivatives, such as the compound , often involves multi-step reactions, starting from simpler molecules. One approach to creating cyclopentane derivatives involves the stereocontrolled synthesis from simpler aminocyclopentane precursors, as illustrated by Chang et al. (1994), where a series of lactones and aminocyclopropanecarboxylate cyclization leads to the target molecule (Chang, Bergmeier, Frick, Bathe, & Rapoport, 1994).
Molecular Structure Analysis
The molecular structure of cyclopentane derivatives features a cyclopentane ring with various functional groups attached, which significantly influence the molecule's physical and chemical properties. Odabaşoǧlu et al. (2003) describe the structural analysis of related cyclopentane derivatives, highlighting the importance of hydrogen bonding and stereochemistry in determining the compound's three-dimensional structure and reactivity (Odabaşoǧlu, Albayrak, Büyükgüngör, & Lönnecke, 2003).
Chemical Reactions and Properties
Cyclopentane derivatives can participate in various chemical reactions, including cyclopropanation, as described by Davies et al. (1996). The process involves the rhodium-catalyzed decomposition of vinyldiazomethanes, showcasing the compound's reactivity towards the formation of cyclopropane rings, indicating a broader reactivity profile that could be relevant for the synthesis and modification of the target compound (Davies, Bruzinski, Lake, Kong, & Fall, 1996).
Physical Properties Analysis
The physical properties of cyclopentane derivatives, such as solubility, melting points, and crystal structure, are crucial for understanding their behavior in different environments and applications. The work by Shi et al. (2002) on a similar cyclopentene derivative provides insights into how molecular structure affects these properties, offering a basis for predicting the behavior of our target compound (Shi, Zhao, Wang, & Tu, 2002).
Chemical Properties Analysis
The chemical properties, such as reactivity towards different reagents, stability under various conditions, and potential for further functionalization, are essential for exploiting the compound in synthetic pathways. Wallace et al. (2009) demonstrate the scalable synthesis and isolation of stereoisomers of a related compound, highlighting techniques relevant for managing the chemical properties and purity of complex cyclopentane derivatives (Wallace, Gordon, Hayes, Konopacki, Fix-Stenzel, Zhang, Grongsaard, Cusack, Schaffter, Henry, & Stoffel, 2009).
Scientific Research Applications
Synthetic Studies and New Scaffolds
Research has been conducted on the synthesis of new scaffolds that could potentially inhibit specific biological targets such as glycosidases. For instance, a study synthesized a new scaffold, spirobicycloimidazoline, aiming for glycosidase inhibition. This work revealed the discovery of a new alpha-mannosidase inhibitor, showcasing the utility of complex cyclopentanol derivatives in developing inhibitors for biological enzymes (Nakahara et al., 2008).
Enantioselective Synthesis
The field of enantioselective synthesis utilizes compounds similar to the one for creating specific enantiomers of target molecules. A study demonstrated the parallel kinetic resolution of methyl cyclopentene carboxylate, resulting in the efficient synthesis of enantiomerically enriched methyl 2-amino cyclopentane carboxylates, highlighting techniques for achieving desired enantiopurity in synthetic chemistry (Davies et al., 2003).
Potential for Biologically Active Compounds
The synthesis of cyclopentanol derivatives can lead to the discovery of compounds with significant biological activity. For example, certain cyclopentanol derivatives have been studied for their potential as precursors to cis-2-amino alcohols, compounds that could serve as intermediates in the synthesis of biologically active molecules (Chernysheva et al., 2003).
Advanced Organic Synthesis
Further applications in organic synthesis involve the preparation of complex molecules from simpler cyclopentanol derivatives, as seen in the synthesis of various optically active compounds. These methodologies underscore the versatility of cyclopentanol derivatives in constructing compounds with precise stereochemical configurations, which are crucial for the development of new pharmaceuticals and materials (Turks & Vogel, 2009).
Biohydroxylation Studies
The use of cyclopentanone derivatives as substrates in biohydroxylation processes demonstrates their role in biosynthetic studies. Such research explores the enzymatic hydroxylation of unactivated methylene groups, providing insights into enzymatic selectivity and mechanism. This knowledge can be applied in biocatalysis and the development of environmentally friendly synthetic pathways (Raadt et al., 2000).
properties
IUPAC Name |
(1S,2S,3S,5S)-5-amino-3-phenylmethoxy-2-(phenylmethoxymethyl)cyclopentan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3/c21-18-11-19(24-13-16-9-5-2-6-10-16)17(20(18)22)14-23-12-15-7-3-1-4-8-15/h1-10,17-20,22H,11-14,21H2/t17-,18+,19+,20+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILFWKNABQPMSLM-FYQPLNBISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C1OCC2=CC=CC=C2)COCC3=CC=CC=C3)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]([C@@H]([C@H]1OCC2=CC=CC=C2)COCC3=CC=CC=C3)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,2S,3S,5S)-5-Amino-3-(phenylmethoxy)-2-[(phenylmethoxy)methyl]-cyclopentanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

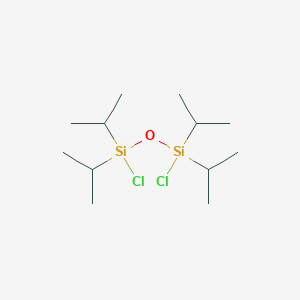
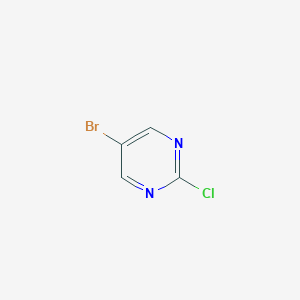

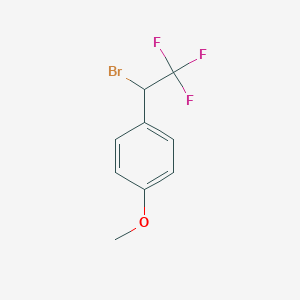
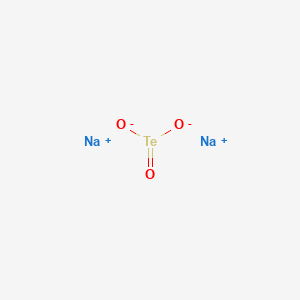
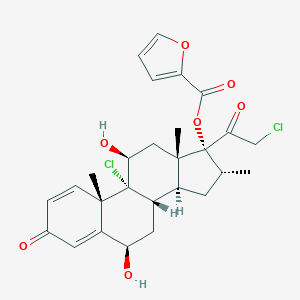
![3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine](/img/structure/B32496.png)

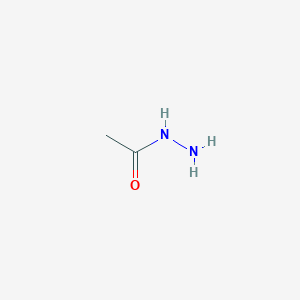


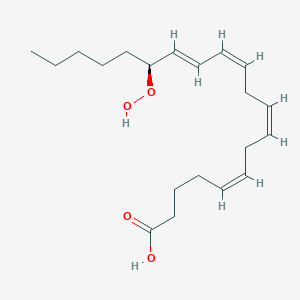
![Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B32516.png)
